Dimethylcarbamylcholine iodide
Description
Dimethylcarbamylcholine iodide (CAS: 14721-70-1) is a quaternary ammonium compound and a choline derivative functionalized with a dimethylcarbamate group. Its systematic IUPAC name is Ammonium, (2-(N,N-dimethylcarbamoyloxy)ethyl)trimethyl-, iodide. Synonyms include Carbamic acid, dimethyl-, ester with choline iodide and Ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, iodide . Structurally, it comprises a choline backbone (trimethylammonium ethyl group) linked to a dimethylcarbamate moiety via an ester bond. This modification enhances its resistance to hydrolysis by acetylcholinesterase compared to acetylcholine, making it a longer-acting cholinergic agonist.
This compound primarily acts as a parasympathomimetic agent, stimulating muscarinic and nicotinic acetylcholine receptors. It has been studied for applications in ophthalmology (e.g., glaucoma treatment) and gastrointestinal motility disorders due to its ability to enhance smooth muscle contraction .
Properties
CAS No. |
30892-85-4 |
|---|---|
Molecular Formula |
C8H19IN2O2 |
Molecular Weight |
302.15 g/mol |
IUPAC Name |
2-(dimethylcarbamoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C8H19N2O2.HI/c1-9(2)8(11)12-7-6-10(3,4)5;/h6-7H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
BGLLSJBRYOXVGK-UHFFFAOYSA-M |
SMILES |
CN(C)C(=O)OCC[N+](C)(C)C.[I-] |
Canonical SMILES |
CN(C)C(=O)OCC[N+](C)(C)C.[I-] |
Related CAS |
14721-70-1 (Parent) |
Synonyms |
dimethylcarbamylcholine dimethylcarbamylcholine chloride dimethylcarbamylcholine iodide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Analogues:
Carbachol (Carbamylcholine Chloride)
- Structure : Lacks the dimethyl substitution on the carbamate group; instead, it has a simple carbamyl group.
- Pharmacology : Resistant to acetylcholinesterase but less lipophilic than dimethylcarbamylcholine iodide due to the absence of methyl groups. Used for miotic effects in glaucoma.
- Potency : Higher muscarinic receptor affinity compared to acetylcholine but shorter duration than this compound.
Bethanechol (β-Methylcholine Carbamate)
- Structure : Features a β-methyl substitution on the choline backbone, increasing selectivity for muscarinic receptors.
- Pharmacology : Used for urinary retention and gastroesophageal reflux; lacks significant nicotinic activity.
Neostigmine (Dimethylcarbamate Derivative)
- Structure : Shares the dimethylcarbamate group but is an acetylcholinesterase inhibitor rather than a direct agonist.
- Pharmacology : Indirectly enhances cholinergic transmission by preventing acetylcholine breakdown.
Comparative Analysis Table:
Key Findings:
- This compound exhibits superior enzyme resistance and prolonged activity compared to carbachol and bethanechol due to its dimethylcarbamate group.
- Unlike neostigmine, it directly activates cholinergic receptors rather than inhibiting acetylcholinesterase.
- The iodide counterion may influence solubility and bioavailability compared to chloride salts (e.g., carbachol).
Limitations of Available Evidence
focuses on photocatalytic properties of inorganic iodides (e.g., Cs₂HgI₄), which are unrelated to cholinergic agents . Thus, this comparison relies on extrapolation from general cholinergic pharmacology and carbamate chemistry.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing dimethylcarbamylcholine iodide to ensure reproducibility?
- Answer : Synthesis should follow protocols that include detailed descriptions of reagents (purity, supplier), reaction conditions (temperature, solvent, stoichiometry), and purification steps (e.g., recrystallization). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., <sup>1</sup>H and <sup>13</sup>C spectra) and high-performance liquid chromatography (HPLC) for purity assessment. Electrospray ionization mass spectrometry (ESI-MS) can validate molecular weight. Ensure all methods align with guidelines for chemical reporting .
Q. How should researchers address discrepancies in experimental data when studying this compound’s cholinergic activity?
- Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or biological models (cell lines vs. tissue preparations). Validate findings by:
- Repeating experiments under standardized conditions.
- Cross-referencing with secondary data (e.g., literature on analogous carbamylcholine derivatives).
- Applying statistical tools (e.g., ANOVA) to assess significance of outliers .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Use personal protective equipment (gloves, goggles) due to potential toxicity. Work in a fume hood to avoid inhalation. Store in airtight containers away from light and moisture. Dispose of waste via approved hazardous chemical protocols, as outlined in safety data sheets (SDS) for similar iodinated compounds .
Advanced Research Questions
Q. How can researchers design experiments to investigate the synergistic effects of iodide ions in this compound’s biological activity?
- Answer : Use electrochemical impedance spectroscopy (EIS) and polarization resistance (LPR) to study ion interactions at electrode surfaces. Compare inhibition efficiencies in systems with/without iodide additives. For example, demonstrates that iodide enhances corrosion inhibition via synergistic adsorption; similar principles apply to cholinergic ion-channel modulation. Pair experimental data with density functional theory (DFT) calculations to map electron density distributions at active sites .
Q. What strategies resolve contradictions between computational predictions and experimental results for this compound’s receptor-binding affinity?
- Answer : Discrepancies often stem from solvent effects or incomplete molecular dynamics (MD) models. Refine computational workflows by:
- Incorporating explicit solvent molecules in simulations.
- Validating docking results with mutagenesis studies (e.g., alanine scanning of receptor binding pockets).
- Cross-validating with spectroscopic data (e.g., fluorescence quenching assays) .
Q. How can researchers optimize experimental design to study this compound’s stability under varying physiological conditions?
- Answer : Conduct accelerated stability studies using:
- pH-dependent degradation assays : Monitor hydrolysis rates via HPLC at pH 1–10.
- Thermal stability tests : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light exposure studies : Compare UV-Vis spectra before/after controlled light exposure. Tabulate degradation products and half-lives, as in ’s solubility-pH analysis .
Methodological Tables
Table 1 : Key Electrochemical Techniques for Studying Ion Interactions (Adapted from )
| Technique | Application | Example Outcome |
|---|---|---|
| EIS | Measures charge-transfer resistance | Inhibition efficiency = 70.39% for AST + KI |
| LPR | Quantifies polarization resistance | Close agreement with EIS/PDP data |
| PDP | Determines corrosion current density | Identifies dominant anodic/cathodic processes |
Table 2 : Stability Study Parameters for this compound
| Condition | Parameter Range | Analytical Method |
|---|---|---|
| pH | 1–10 | HPLC, NMR |
| Temperature | 25°C–60°C | DSC, TGA |
| Light | UV/Vis exposure | UV-Vis spectroscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
